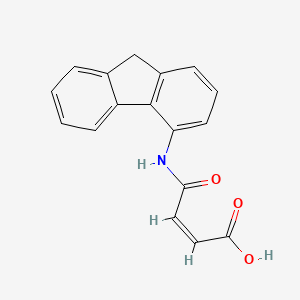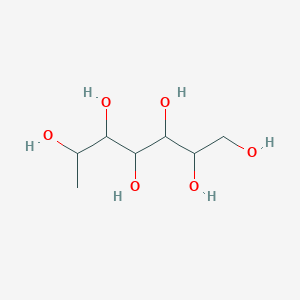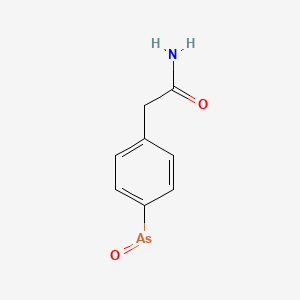
2-(4-arsorosophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-arsorosophenyl)acetamide is an organic compound that belongs to the class of amides It features an acetamide group attached to a phenyl ring substituted with an aryl arsenic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-arsorosophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-arsorosophenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-arsorosophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce halogenated phenyl derivatives .
Applications De Recherche Scientifique
2-(4-arsorosophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s arsenic group makes it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(4-arsorosophenyl)acetamide involves its interaction with cellular components. The arsenic group can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to potential therapeutic effects. The compound may also influence signaling pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetamide: Lacks the arsenic group, making it less reactive in certain chemical reactions.
Acetanilide: Similar structure but without the arsenic substitution, leading to different biological and chemical properties.
Phenoxyacetamide: Contains a phenoxy group instead of an arsenic group, resulting in different reactivity and applications
Uniqueness
2-(4-arsorosophenyl)acetamide is unique due to the presence of the arsenic group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
5425-07-0 |
|---|---|
Formule moléculaire |
C8H8AsNO2 |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
2-(4-arsorosophenyl)acetamide |
InChI |
InChI=1S/C8H8AsNO2/c10-8(11)5-6-1-3-7(9-12)4-2-6/h1-4H,5H2,(H2,10,11) |
Clé InChI |
ZEEBKURONPKESJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)N)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


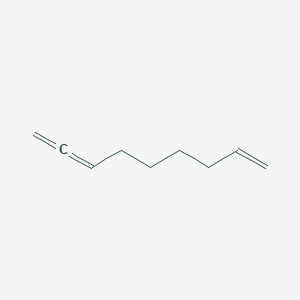

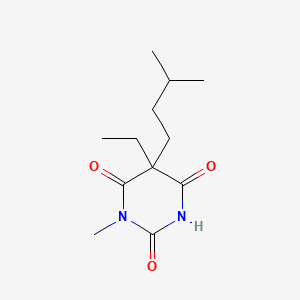
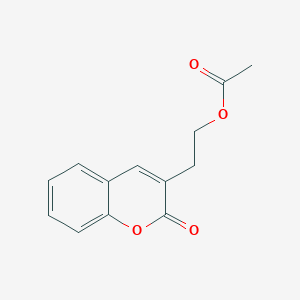

![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
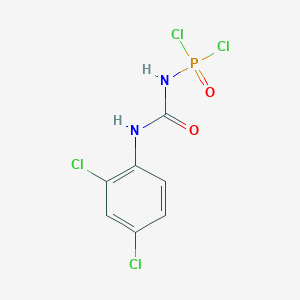
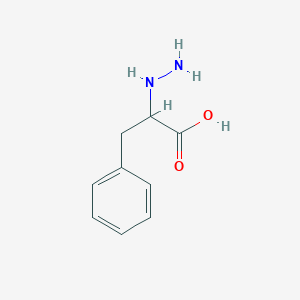
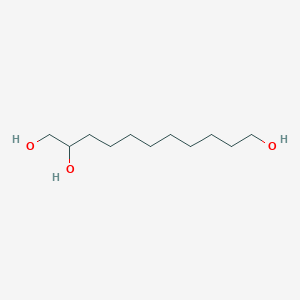

![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
